Cas no 2640896-64-4 (4-(diphenylmethyl)-2-(pyrrolidine-1-carbonyl)morpholine)

4-(Diphenylmethyl)-2-(pyrrolidine-1-carbonyl)morpholine is a structurally complex organic compound featuring a morpholine core substituted with a diphenylmethyl group and a pyrrolidine-1-carbonyl moiety. This molecular architecture suggests potential utility in medicinal chemistry, particularly as an intermediate in the synthesis of pharmacologically active compounds. The diphenylmethyl group may enhance lipophilicity and binding affinity, while the pyrrolidine carbonyl functionality could contribute to conformational rigidity or hydrogen-bonding interactions. The morpholine ring offers stability and solubility advantages. This compound may serve as a versatile scaffold for drug discovery, particularly in central nervous system (CNS) targeting applications, given the prevalence of similar structural motifs in neuroactive pharmaceuticals. Its synthetic utility warrants further investigation in specialized organic transformations.
4-(diphenylmethyl)-2-(pyrrolidine-1-carbonyl)morpholine structure
2640896-64-4 structure
商品名:4-(diphenylmethyl)-2-(pyrrolidine-1-carbonyl)morpholine
CAS番号:2640896-64-4
MF:C22H26N2O2
メガワット:350.454045772552
CID:5317515
PubChem ID:155801285

4-(diphenylmethyl)-2-(pyrrolidine-1-carbonyl)morpholine 化学的及び物理的性質

名前と識別子

    • F6753-0977
    • 2640896-64-4
    • 4-(diphenylmethyl)-2-(pyrrolidine-1-carbonyl)morpholine
    • AKOS040724500
    • [4-(Diphenylmethyl)-2-morpholinyl]-1-pyrrolidinylmethanone
    • インチ: 1S/C22H26N2O2/c25-22(23-13-7-8-14-23)20-17-24(15-16-26-20)21(18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-6,9-12,20-21H,7-8,13-17H2
    • InChIKey: CFWRSUYAISYPHP-UHFFFAOYSA-N
    • ほほえんだ: C(C1OCCN(C(C2=CC=CC=C2)C2=CC=CC=C2)C1)(N1CCCC1)=O

計算された属性

  • せいみつぶんしりょう: 350.199428076g/mol
  • どういたいしつりょう: 350.199428076g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 26
  • 回転可能化学結合数: 4
  • 複雑さ: 433
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.1
  • トポロジー分子極性表面積: 32.8Ų

じっけんとくせい

  • 密度みつど: 1.176±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • ふってん: 504.7±50.0 °C(Predicted)
  • 酸性度係数(pKa): 4.89±0.10(Predicted)

4-(diphenylmethyl)-2-(pyrrolidine-1-carbonyl)morpholine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6753-0977-15mg
4-(diphenylmethyl)-2-(pyrrolidine-1-carbonyl)morpholine
2640896-64-4
15mg
$133.5 2023-09-07
Life Chemicals
F6753-0977-50mg
4-(diphenylmethyl)-2-(pyrrolidine-1-carbonyl)morpholine
2640896-64-4
50mg
$240.0 2023-09-07
Life Chemicals
F6753-0977-75mg
4-(diphenylmethyl)-2-(pyrrolidine-1-carbonyl)morpholine
2640896-64-4
75mg
$312.0 2023-09-07
Life Chemicals
F6753-0977-25mg
4-(diphenylmethyl)-2-(pyrrolidine-1-carbonyl)morpholine
2640896-64-4
25mg
$163.5 2023-09-07
Life Chemicals
F6753-0977-5mg
4-(diphenylmethyl)-2-(pyrrolidine-1-carbonyl)morpholine
2640896-64-4
5mg
$103.5 2023-09-07
Life Chemicals
F6753-0977-30mg
4-(diphenylmethyl)-2-(pyrrolidine-1-carbonyl)morpholine
2640896-64-4
30mg
$178.5 2023-09-07
Life Chemicals
F6753-0977-20mg
4-(diphenylmethyl)-2-(pyrrolidine-1-carbonyl)morpholine
2640896-64-4
20mg
$148.5 2023-09-07
Life Chemicals
F6753-0977-40mg
4-(diphenylmethyl)-2-(pyrrolidine-1-carbonyl)morpholine
2640896-64-4
40mg
$210.0 2023-09-07
Life Chemicals
F6753-0977-2μmol
4-(diphenylmethyl)-2-(pyrrolidine-1-carbonyl)morpholine
2640896-64-4
2μmol
$85.5 2023-09-07
Life Chemicals
F6753-0977-10μmol
4-(diphenylmethyl)-2-(pyrrolidine-1-carbonyl)morpholine
2640896-64-4
10μmol
$103.5 2023-09-07

4-(diphenylmethyl)-2-(pyrrolidine-1-carbonyl)morpholine 関連文献

4-(diphenylmethyl)-2-(pyrrolidine-1-carbonyl)morpholineに関する追加情報

4-(Diphenylmethyl)-2-(Pyrrolidine-1-Carbonyl)Morpholine: A Comprehensive Overview

The compound 4-(diphenylmethyl)-2-(pyrrolidine-1-carbonyl)morpholine, with CAS number 2640896-64-4, is a structurally complex organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique combination of functional groups, which include a diphenylmethyl group, a pyrrolidine carbonyl group, and a morpholine ring. These features make it a versatile molecule with potential applications in drug design and materials science.

The morpholine ring, a six-membered heterocyclic structure containing an oxygen atom, forms the core of this compound. Attached to this ring are two key substituents: the diphenylmethyl group at the 4-position and the pyrrolidine-1-carbonyl group at the 2-position. The diphenylmethyl group consists of two phenyl rings connected to a central methyl group, while the pyrrolidine-1-carbonyl group introduces a secondary amine functionality through its pyrrolidine ring. These substituents not only enhance the molecule's structural complexity but also contribute to its unique chemical properties.

Recent studies have highlighted the potential of 4-(diphenylmethyl)-2-(pyrrolidine-1-carbonyl)morpholine in various pharmacological applications. For instance, researchers have explored its role as a building block in the synthesis of bioactive compounds. The molecule's ability to form hydrogen bonds due to its carbonyl and morpholine groups makes it an attractive candidate for drug design, particularly in targeting specific protein-protein interactions or enzyme active sites.

In addition to its pharmacological applications, this compound has also been investigated for its potential in materials science. The diphenylmethyl group imparts aromaticity and rigidity to the molecule, while the pyrrolidine-1-carbonyl group introduces flexibility. This combination of rigid and flexible segments could be advantageous in designing polymers or supramolecular assemblies with tailored mechanical and electronic properties.

From a synthetic perspective, 4-(diphenylmethyl)-2-(pyrrolidine-1-carbonyl)morpholine can be synthesized through a variety of routes. One common approach involves the nucleophilic substitution of an appropriate morpholine derivative with a diphenylmethyl halide followed by subsequent functionalization to introduce the pyrrolidine-1-carbonyl group. Optimization of reaction conditions, such as temperature and solvent choice, is crucial to ensure high yields and purity of the final product.

Recent advancements in asymmetric synthesis have also been applied to the preparation of this compound. By employing chiral catalysts or chiral auxiliaries, researchers have successfully synthesized enantiomerically enriched versions of 4-(diphenylmethyl)-2-(pyrrolidine-1-carbonyl)morpholine. Such enantioselective syntheses are particularly valuable for exploring the stereochemical requirements of biological targets.

The physicochemical properties of 4-(diphenylmethyl)-2-(pyrrolidine-1-carbonyl)morpholine have been extensively characterized using modern analytical techniques. For example, nuclear magnetic resonance (NMR) spectroscopy has been used to confirm the molecular structure and stereochemistry. Mass spectrometry has provided insights into the molecular weight and fragmentation patterns, while X-ray crystallography has revealed detailed information about the three-dimensional arrangement of atoms in the crystal lattice.

From a biological standpoint, this compound has shown promise as a modulator of various cellular pathways. In vitro assays have demonstrated its ability to inhibit key enzymes involved in inflammation and oxidative stress. Furthermore, preliminary animal studies suggest that it may possess anti-inflammatory and neuroprotective properties, making it a potential candidate for therapeutic development.

Despite its potential benefits, further research is needed to fully understand the safety profile and efficacy of 4-(diphenylmethyl)-2-(pyrrolidine-1-carbonyl)morpholine. Preclinical studies are currently underway to evaluate its pharmacokinetics, toxicity profile, and bioavailability. These studies will provide critical insights into whether this compound can be advanced into clinical trials for specific therapeutic indications.

In conclusion, 4-(diphenylmethyl)-2-(pyrrolidine-1-carbonyl)morpholine represents an exciting area of research at the intersection of organic chemistry and pharmacology. Its unique structural features, coupled with recent advances in synthetic methodology and biological evaluation, position it as a promising candidate for future drug development and materials science applications.

おすすめ記事

推奨される供給者
Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Minglong (Xianning) Medicine Co., Ltd.
Synrise Material Co. Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Synrise Material Co. Ltd.
上海贤鼎生物科技有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
上海贤鼎生物科技有限公司
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
Handan Zechi Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量